molecular formula C24H20ClNO4 B1365650 3-(4-Chloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid CAS No. 250740-51-3

3-(4-Chloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid

Cat. No.: B1365650
CAS No.: 250740-51-3
M. Wt: 421.9 g/mol
InChI Key: CQPNKLNINBUUOM-UHFFFAOYSA-N
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Description

3-(4-Chloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid is a complex organic compound that features a combination of aromatic and aliphatic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the 4-chlorophenyl derivative, followed by the introduction of the fluorenylmethoxycarbonyl (Fmoc) protecting group. The final step involves the formation of the propionic acid moiety through a series of condensation and hydrolysis reactions. Reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon or copper iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro-phenyl site, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

3-(4-Chloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The compound’s aromatic and aliphatic structures allow it to bind effectively to these targets, disrupting their normal function and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromo-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid
  • 3-(4-Methyl-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid
  • 3-(4-Nitro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid

Uniqueness

3-(4-Chloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid is unique due to the presence of the chloro group, which can influence its reactivity and binding properties. This makes it distinct from its analogs with different substituents, potentially offering unique advantages in specific applications.

Properties

IUPAC Name

3-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClNO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPNKLNINBUUOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60402066
Record name 3-(4-CHLORO-PHENYL)-2-(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)-PROPIONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250740-51-3
Record name 3-(4-CHLORO-PHENYL)-2-(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)-PROPIONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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